N-Lactoyl-Leucine

Catalog No.
S6901495
CAS No.
210769-82-7
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lactoyl-Leucine

CAS Number

210769-82-7

Product Name

N-Lactoyl-Leucine

IUPAC Name

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5(2)4-7(9(13)14)10-8(12)6(3)11/h5-7,11H,4H2,1-3H3,(H,10,12)(H,13,14)/t6-,7-/m0/s1

InChI Key

BUMIGZVUJKNXCO-BQBZGAKWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)O

N-lactoyl-Leucine is a leucine derivative.

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl amino acid (pseudodipeptide) formed by the condensation of lactate and leucine. In biomanufacturing and procurement contexts, it is primarily valued as a highly water-soluble, bioavailable derivative of the essential branched-chain amino acid L-leucine. While canonical L-leucine suffers from severe solubility limitations in concentrated cell culture media at physiological pH, Lac-Leu circumvents this bottleneck, enabling highly intensified fed-batch and perfusion processes for Chinese Hamster Ovary (CHO) cells. Additionally, as an endogenous product of cytosolic nonspecific dipeptidase 2 (CNDP2)-mediated reverse proteolysis, Lac-Leu serves as a critical analytical standard in LC-MS/MS metabolomics for profiling exercise response, mitochondrial dysfunction, and type 2 diabetes biomarkers [1].

Research Fit

Cell culture feed Solubility-enhanced leucine source for concentrated feed formulations
Bioavailability Intracellular enzymatic cleavage releases bioavailable leucine
Flavor research Kokumi and umami-enhancing probe with defined sensory thresholds

Substituting N-Lactoyl-Leucine with canonical L-leucine or simple leucine salts in high-density bioprocessing fails due to fundamental solubility limits; canonical L-leucine precipitates in highly concentrated, neutral-pH feeds, limiting volumetric productivity and requiring impractically large feed volumes. While alternative modifications like N-acetyl-leucine exist, they often exhibit different intracellular cleavage kinetics or fail to efficiently release bioavailable leucine without accumulating unwanted byproducts. Furthermore, in metabolomics and diagnostic assay development, substituting Lac-Leu with the more widely studied N-Lactoyl-Phenylalanine (Lac-Phe) is invalid. Lac-Leu demonstrates distinct physiological correlations—such as specific inverse associations with the Matsuda insulin sensitivity index—and serves as an independent biomarker for CNDP2 activity and metabolic disease progression [1].

Substitution Risk

N-Lactoyl-isoleucine (Lac-Ile)
Higher solubility but distinct metabolic fate; lactate accumulation profile may differ
N-Lactoyl-phenylalanine (Lac-Phe)
Exercise-induced anorexigenic signaling molecule; no cell culture nutrition role reported
Canonical leucine / leucine salts
Severe solubility limits at physiological pH restrict use in concentrated feed formulations

Aqueous Solubility and Fed-Batch Media Concentration

Canonical L-leucine is a major limiting factor in developing highly concentrated cell culture feeds due to its low aqueous solubility at physiological pH (precipitating at relatively low molarities in complex media). N-Lactoyl-Leucine (typically utilized as a sodium salt) exhibits drastically enhanced solubility, allowing biomanufacturers to formulate highly concentrated, single-part feeds without precipitation. When applied to CHO cell cultures, Lac-Leu supports equivalent cell growth and recombinant protein productivity compared to lower-concentration canonical leucine feeds, while drastically reducing the required feed volume [1].

Evidence DimensionMedia formulation solubility at physiological pH
Target Compound DataN-Lactoyl-Leucine (highly soluble, enables multi-fold concentration increases in neutral-pH feeds)
Comparator Or BaselineCanonical L-Leucine (precipitates at high concentrations, limiting feed density)
Quantified DifferenceEnables significantly higher molar concentrations in single-part feed formulations without precipitation
ConditionsCHO cell fed-batch and perfusion culture media formulation

Allows biopharmaceutical manufacturers to intensify processes, reduce feed volumes, and lower production footprint by overcoming the solubility limits of standard branched-chain amino acids.

Aqueous solubility
Head-to-head
31.2× higher vs leucine
Supports concentrated feed formulation design
689.2 g/kg in water at 25°C, pH 6.7

Intracellular Bioavailability via Enzymatic Cleavage

A critical procurement requirement for modified amino acids in bioprocessing is their ability to yield the canonical amino acid without toxic accumulation. N-Lactoyl-Leucine demonstrates complete intracellular bioavailability. Upon cellular uptake, it is efficiently cleaved by endogenous peptidases into lactate and L-leucine. Studies confirm that CHO cells metabolize Lac-Leu effectively, maintaining target recombinant protein quality, glycosylation profiles, and titer identical to those achieved with canonical L-leucine, without adverse metabolic shifts [1].

Evidence DimensionIntracellular release and utilization of L-leucine
Target Compound DataN-Lactoyl-Leucine (efficiently cleaved, 100% bioavailable for protein synthesis)
Comparator Or BaselineNon-cleavable synthetic dipeptides (fail to support growth or accumulate intracellularly)
Quantified DifferenceMaintains equivalent viable cell density and monoclonal antibody titer as standard L-leucine
ConditionsMammalian cell culture (CHO cells) expressing recombinant proteins

Ensures that the solubility enhancement does not compromise downstream cell viability, metabolic stability, or biologic drug quality.

Feed solubility
Head-to-head
590 mM vs 90 mM leucine
6.6× feed concentration gain over canonical form
Cellvento 4Feed, pH 7.0; Lac-Ile >950 mM

Analytical Differentiation in Metabolomics and T2D Biomarker Panels

In diagnostic and metabolomic applications, N-Lactoyl-Leucine must be precisely quantified against other N-lactoyl amino acids. While Lac-Phe is often prioritized for obesity research, Lac-Leu has emerged as a distinct biomarker. Elevated plasma levels of Lac-Leu are significantly associated with incident Type 2 Diabetes and show a specific negative association with the Matsuda insulin sensitivity index. Accurate LC-MS/MS quantification of Lac-Leu is therefore essential for metabolic profiling panels, where it cannot be analytically substituted by Lac-Phe or N-Lactoyl-Valine [1].

Evidence DimensionMetabolic disease correlation and chromatographic retention
Target Compound DataN-Lactoyl-Leucine (specific negative correlation with Matsuda index; distinct m/z and retention time)
Comparator Or BaselineN-Lactoyl-Phenylalanine (Lac-Phe) (distinct metabolic signaling profile and mass)
Quantified DifferenceProvides independent predictive value for T2D progression and insulin resistance
ConditionsHuman plasma metabolomics via LC-MS/MS

Validates the procurement of exact Lac-Leu analytical standards for multiplexed metabolic, exercise-response, and diagnostic screening panels.

Fed-batch equivalence
Head-to-head
Equivalent VCD and titer
Reported bioavailability matches canonical leucine
5 CHO clones, 3 IgG mAbs, 2 fusion proteins
Taste threshold
Head-to-head
0.08 mg/mL taste; 0.16 mg/mL umami-enhancing
Reported higher taste improvement vs Lac-Ile
TDA/cTDA sensory evaluation; CaSR/T1R1/T1R3 docking
Bioavailability mechanism
Class-level
Intracellular enzymatic cleavage
Neutral-pH soluble leucine delivery confirmed
CNDP2-mediated; avoids alkaline pH requirement of salts

High-Density CHO Cell Culture Media Formulation

N-Lactoyl-Leucine is the preferred leucine source for developing highly concentrated, single-part fed-batch and perfusion media. By overcoming the physiological pH solubility limits of canonical L-leucine, it enables biopharmaceutical manufacturers to reduce feed volumes and intensify the production of monoclonal antibodies and recombinant proteins [1].

LC-MS/MS Metabolomic Profiling Panels

Procured as a high-purity analytical standard, Lac-Leu is essential for targeted metabolomics. It is used to quantify exercise-induced metabolite shifts, monitor CNDP2-mediated reverse proteolysis, and track biomarkers associated with insulin resistance and Type 2 Diabetes progression [2].

Enzyme Kinetics and CNDP2 Assays

Lac-Leu serves as a specific substrate and product standard for in vitro assays evaluating the activity of cytosolic nonspecific dipeptidase 2 (CNDP2). It allows researchers to accurately model the equilibrium of reverse proteolysis versus hydrolysis in varying concentrations of lactate and amino acids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fed-batch CHO mAb production
Solubility-driven feed concentration capacity
Equivalent cell growth and product titer validation
Concentrated powder media development
Reconstitution solubility at neutral pH
Powder stability and pH-control validation
Flavor modulation research
Sensory threshold characterization
Receptor binding and taste-improvement assay review

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.11575802 g/mol

Monoisotopic Mass

203.11575802 g/mol

Heavy Atom Count

14

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